molecular formula C12H16ClF3N2 B584678 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride CAS No. 1346599-46-9

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride

Cat. No. B584678
CAS RN: 1346599-46-9
M. Wt: 280.719
InChI Key: MAYPMZXBXXKRJZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of azepane derivatives and is also known as PTA or 3-Pyridyl-5-trifluoromethylazepane hydrochloride. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is not fully understood. However, it is believed to act as a selective antagonist for certain types of neurotransmitter receptors, including the α7 nicotinic acetylcholine receptor and the 5-HT3 receptor. This means that it can block the effects of certain neurotransmitters, which can help researchers better understand the function of these receptors.
Biochemical and Physiological Effects:
Research has shown that 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride can have a range of biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in certain brain regions, which may be relevant to its potential use in the treatment of drug addiction. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in certain animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride in lab experiments is its selectivity for certain neurotransmitter receptors. This can make it a useful tool for studying the function of these receptors in isolation. However, one limitation of this compound is that its effects may not be fully representative of the effects of endogenous neurotransmitters in the brain.

Future Directions

There are many potential future directions for research involving 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is in the study of the role of neurotransmitter receptors in drug addiction and withdrawal, which could lead to the development of new treatments for substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride involves the reaction between 3-pyridylmethylamine and 2,2,2-trifluoroethyl isocyanate in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride has been used in various scientific research studies. One of the most common applications of this compound is in the field of neuroscience, where it has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been used in studies related to drug addiction and withdrawal, as well as in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

2-pyridin-3-yl-5-(trifluoromethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)10-3-4-11(17-7-5-10)9-2-1-6-16-8-9;/h1-2,6,8,10-11,17H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPMZXBXXKRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCCC1C(F)(F)F)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride

CAS RN

1346599-46-9
Record name 1H-Azepine, hexahydro-2-(3-pyridinyl)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346599-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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